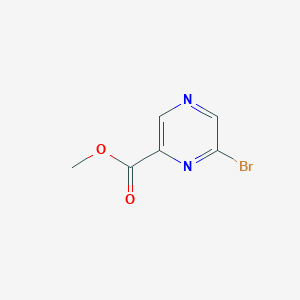

Methyl 6-bromopyrazine-2-carboxylate

Description

The exact mass of the compound Methyl 6-bromopyrazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-bromopyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromopyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNSTNYSMCKCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681025 | |

| Record name | Methyl 6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-34-8 | |

| Record name | Methyl 6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8)

Authored by a Senior Application Scientist

Methyl 6-bromopyrazine-2-carboxylate has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique electronic properties and strategically positioned functional groups—a nucleophilic substitution-ready bromine atom on an electron-deficient pyrazine ring and a versatile ester moiety—make it a highly sought-after building block for drug discovery, agrochemicals, and materials science.[1][2] This guide moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the practical synthesis, reactivity, and application of this compound. We will explore the causality behind experimental choices, offering insights to enable researchers, scientists, and drug development professionals to leverage this molecule's full potential with confidence and scientific rigor.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of safe and effective experimentation. Methyl 6-bromopyrazine-2-carboxylate is a solid at room temperature, necessitating storage in a cool, dry, and well-ventilated environment under an inert atmosphere to ensure its long-term stability.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 40155-34-8 | [4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][5] |

| Molecular Weight | 217.02 g/mol | [3][6] |

| Physical Form | Solid | |

| Boiling Point | 268.6 ± 35.0 °C (at 760 Torr) | [3][7] |

| Density | 1.669 ± 0.06 g/cm³ | [3][7] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [7][8] |

| XLogP3 | 0.5 | [3][7] |

| InChI Key | LYNSTNYSMCKCSS-UHFFFAOYSA-N | [3] |

Table 2: GHS Safety & Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | [9] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [3][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][9] |

Synthesis & Purification: From Acid to Ester

The most direct and common route to Methyl 6-bromopyrazine-2-carboxylate is through the esterification of its corresponding carboxylic acid, 6-bromopyrazine-2-carboxylic acid (CAS 1196151-53-7).[10] This precursor is commercially available, making the synthesis accessible. The choice of esterification method depends on the scale and sensitivity of other functional groups, but a standard acid-catalyzed reaction with methanol is often sufficient and cost-effective.

Diagram 1: Synthesis Workflow

Caption: A typical workflow for synthesizing the target ester from its carboxylic acid precursor.

Protocol 2.1: Fischer Esterification of 6-bromopyrazine-2-carboxylic acid

This protocol describes a standard, reliable method for converting the carboxylic acid to the methyl ester. The use of sulfuric acid as a catalyst is a classic choice, promoting protonation of the carbonyl oxygen and activating the carboxyl group toward nucleophilic attack by methanol. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Chatelier's principle.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyrazine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material). The large excess of methanol acts as the solvent and drives the reaction equilibrium forward.

-

Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. This is an exothermic process.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up (Quenching): After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). The organic layers contain the desired ester.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Methyl 6-bromopyrazine-2-carboxylate.

Chemical Reactivity: A Hub for Cross-Coupling

The synthetic utility of Methyl 6-bromopyrazine-2-carboxylate is dominated by the reactivity of the C-Br bond. The pyrazine ring is inherently electron-deficient, which makes the bromine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions.[11] The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the pyrazine core and a variety of organoboron reagents, is arguably the most powerful transformation for this substrate.[12][13] This reaction provides a direct and modular route to complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[14][15]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling Methyl 6-bromopyrazine-2-carboxylate with an arylboronic acid. The choice of a palladium catalyst with a supporting phosphine ligand (e.g., Pd(dppf)Cl₂) is crucial for facilitating the oxidative addition and reductive elimination steps.[11] A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[12]

Step-by-Step Methodology:

-

Inert Atmosphere: Equip a Schlenk flask with a magnetic stirrer. Purge the flask with an inert gas (Argon or Nitrogen) and evacuate through several cycles. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Reagent Loading: Under the inert atmosphere, add Methyl 6-bromopyrazine-2-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system via cannula or syringe. A common choice is a mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 ratio).[13]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

Applications in Research and Development

The true value of Methyl 6-bromopyrazine-2-carboxylate lies in its role as a versatile intermediate for creating more complex molecules with significant biological or material properties.

-

Pharmaceutical Development: This building block is a key component in the synthesis of various pharmaceuticals. Its structural motif is found in molecules targeting neurological disorders, as well as in the development of novel anti-cancer and anti-inflammatory agents.[1][2] The ability to easily functionalize the 6-position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals: The pyrazine core is a well-established scaffold in agrochemistry. This compound serves as an intermediate in the creation of novel herbicides, fungicides, and pesticides, contributing to effective crop protection solutions.[1]

-

Material Science: Beyond life sciences, this molecule is explored for its potential in creating advanced materials. Incorporation into polymers or coatings can lead to materials with tailored electronic, optical, or thermal properties.[2]

References

A complete list of sources cited throughout this guide is provided below for verification and further reading.

-

AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 6-bromopyrazine-2-carboxylate (C6H5BrN2O2). Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). methyl 6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

Cerna, I., & Dvorak, D. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3365-3382. DOI:10.1039/C3OB40460A. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-bromopyridine-2-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromopyridine-2-carboxylic acid (C6H4BrNO2). Retrieved from [Link]

-

Legros, F. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959. DOI:10.1021/ol500473j. Retrieved from [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. DOI:10.1021/cr100346g. Retrieved from [Link]

-

IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Goossen, L. J., et al. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5049-5066. DOI:10.1039/C1CS15093F. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Methyl-6-bromopyrazine-2-carboxylate | 40155-34-8 [chemicalbook.com]

- 5. PubChemLite - Methyl 6-bromopyrazine-2-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. appretech.com [appretech.com]

- 7. echemi.com [echemi.com]

- 8. 40155-34-8 | Methyl 6-bromopyrazine-2-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 9. echemi.com [echemi.com]

- 10. 6-Bromopyrazine-2-carboxylic acid | 1196151-53-7 [sigmaaldrich.com]

- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Physical and chemical properties of "Methyl 6-bromopyrazine-2-carboxylate"

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 6-bromopyrazine-2-carboxylate (CAS No. 40155-34-8). Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's synthetic utility as a key intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions. We present detailed experimental protocols, grounded in mechanistic principles, to illustrate its practical application. Furthermore, this guide includes essential safety, handling, and storage information to ensure its proper use in a laboratory setting. The insights provided herein are designed to empower scientific innovation by furnishing a robust understanding of this versatile heterocyclic building block.

Introduction: A Versatile Heterocyclic Intermediate

Methyl 6-bromopyrazine-2-carboxylate is a halogenated heterocyclic compound that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a pyrazine ring substituted with a bromine atom and a methyl ester group, offers two distinct points for chemical modification. The electron-deficient nature of the pyrazine ring, coupled with the reactive carbon-bromine bond, makes it an excellent substrate for a variety of cross-coupling reactions.

This strategic positioning of functional groups allows for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of medicinal chemistry and materials science. Consequently, this compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[1][2] Its utility in constructing core scaffolds of bioactive molecules makes a thorough understanding of its properties and reactivity essential for any research and development program in these fields.[2]

Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is the first step in experimental design. The properties of Methyl 6-bromopyrazine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40155-34-8 | [3][4][5] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][5] |

| Molecular Weight | 217.02 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point | 268.6 ± 35.0 °C at 760 Torr | [3] |

| Density | 1.669 ± 0.06 g/cm³ at 20 °C | [3] |

| Flash Point | 116.3 ± 25.9 °C | [3] |

| Refractive Index | 1.558 | [3] |

| Topological Polar Surface Area | 52.1 Ų | [3] |

| XLogP3 | 0.5 | [3] |

Chemical Structure and Spectroscopic Profile

The structural features of Methyl 6-bromopyrazine-2-carboxylate are key to its reactivity. The presence of two nitrogen atoms in the aromatic ring withdraws electron density, activating the bromine-substituted carbon towards nucleophilic attack and oxidative addition in catalytic cycles.

Caption: Chemical Structure of Methyl 6-bromopyrazine-2-carboxylate.

Spectroscopic Data Interpretation

While full spectral documents are available from suppliers, a proficient scientist should be able to predict the key spectroscopic features based on the molecule's structure.[6][7] This predictive analysis is crucial for confirming sample identity and monitoring reaction progress.

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Rationale |

| ¹H NMR | Pyrazine protons (2H, singlets) | δ 8.5 - 9.0 ppm | Protons on an electron-deficient aromatic ring are deshielded and appear downfield. |

| Methyl ester protons (3H, singlet) | δ 3.9 - 4.1 ppm | Protons of a methyl group adjacent to an ester oxygen. | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ 160 - 170 ppm | Characteristic shift for an ester carbonyl carbon.[8] |

| Pyrazine carbons (C-Br, C-CO₂Me) | δ 140 - 155 ppm | Quaternary carbons on the aromatic ring, deshielded by adjacent heteroatoms/substituents.[8] | |

| Pyrazine carbons (C-H) | δ 130 - 145 ppm | Aromatic carbons bonded to hydrogen.[8] | |

| Methyl ester carbon (-OCH₃) | δ 52 - 55 ppm | Typical range for a methyl ester carbon.[8] | |

| FT-IR | C=O Stretch (Ester) | 1720 - 1740 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group. |

| C=N/C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ | Absorptions typical for aromatic ring stretching. | |

| C-O Stretch (Ester) | 1100 - 1300 cm⁻¹ | Characteristic stretching vibration for the C-O bond of the ester. | |

| C-Br Stretch | 500 - 600 cm⁻¹ | Absorption in the fingerprint region indicating the presence of a C-Br bond. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 216/218 | Isotopic pattern (approx. 1:1 ratio) due to the presence of Bromine (⁷⁹Br and ⁸¹Br).[1] |

| Fragment | m/z 185/187 | Loss of the methoxy group (-OCH₃) from the molecular ion. |

Reactivity and Synthetic Utility

The primary synthetic value of Methyl 6-bromopyrazine-2-carboxylate lies in the reactivity of its C-Br bond. This site is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental to modern drug discovery, allowing for the modular assembly of complex molecular architectures from simpler precursors.

The general workflow involves the coupling of the pyrazine core with a suitable partner (e.g., a boronic acid, amine, or alkyne) to generate more complex derivatives, which can then be further elaborated via the ester functionality.

Caption: General synthetic workflow using palladium-catalyzed cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a self-validating system for the C-N cross-coupling of Methyl 6-bromopyrazine-2-carboxylate with a representative secondary amine, morpholine. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize Methyl 6-(morpholin-4-yl)pyrazine-2-carboxylate.

Materials:

-

Methyl 6-bromopyrazine-2-carboxylate (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

Protocol:

-

Reaction Setup (Inert Atmosphere is Critical):

-

Add Methyl 6-bromopyrazine-2-carboxylate, NaOt-Bu, and a magnetic stir bar to a flame-dried Schlenk flask.

-

Causality: Flame-drying removes adsorbed water from the glassware. The Pd(0) catalyst is oxygen-sensitive, and water can interfere with the basicity of the system and promote side reactions. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[9][10]

-

-

Catalyst and Ligand Addition:

-

In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh and add the Pd₂(dba)₃ catalyst and the XPhos ligand.

-

Causality: The palladium catalyst is the engine of the reaction, and the bulky, electron-rich XPhos ligand is crucial. It stabilizes the Pd(0) species, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the C-N bond.[10][11] Pre-mixing ensures homogeneity.

-

-

Reagent Assembly:

-

Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to ensure the atmosphere is fully inert.

-

Add the catalyst/ligand mixture to the Schlenk flask against a positive flow of argon.

-

Via syringe, add anhydrous toluene, followed by morpholine.

-

Causality: The vacuum/argon cycles are a standard and robust technique to remove atmospheric oxygen.[9] Toluene is a common high-boiling, non-polar solvent for this reaction.

-

-

Reaction Execution:

-

Lower the sealed flask into a pre-heated oil bath at 100 °C.

-

Stir the reaction vigorously for 4-12 hours.

-

Causality: Heat is required to overcome the activation energy for the catalytic steps.[9] Reaction progress should be monitored to determine completion.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC or LC-MS by taking small aliquots. A new spot corresponding to the product should appear, and the starting material spot should disappear.

-

Once complete, cool the reaction to room temperature.

-

Quench the reaction by slowly adding water. Dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is the extraction solvent. Brine wash helps to break emulsions and remove residual water.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

-

Safety and Handling

Proper handling of Methyl 6-bromopyrazine-2-carboxylate is imperative for laboratory safety. It is classified as an irritant and may be harmful if swallowed.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H303: May be harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Source(s):[3]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Rationale: To prevent skin and eye contact, which can cause irritation.[3]

-

-

Handling:

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.

-

Avoid formation of dust and aerosols.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place away from incompatible materials.

-

Conclusion

Methyl 6-bromopyrazine-2-carboxylate is a synthetically valuable and versatile building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. The protocols and data presented in this guide offer a robust framework for its effective and safe utilization, enabling the efficient construction of complex molecular targets.

References

- 1. PubChemLite - Methyl 6-bromopyrazine-2-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. appretech.com [appretech.com]

- 6. Methyl-6-bromopyrazine-2-carboxylate(40155-34-8) 1H NMR [m.chemicalbook.com]

- 7. Methyl-6-bromopyrazine-2-carboxylate | 40155-34-8 [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

"Methyl 6-bromopyrazine-2-carboxylate" molecular structure and weight

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8): Structure, Properties, and Significance

Introduction

Methyl 6-bromopyrazine-2-carboxylate is a heterocyclic organic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine core functionalized with both a bromine atom and a methyl ester group, makes it a highly versatile reagent. For researchers and scientists in drug development and materials science, this compound offers a strategic starting point for constructing more complex molecular entities. The pyrazine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, while the bromo and ester functionalities provide orthogonal handles for a wide array of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and its strategic importance in research and development.

Molecular Identity and Structure

A precise understanding of a compound's structure is fundamental to its application. This section details the unambiguous identifiers and structural features of Methyl 6-bromopyrazine-2-carboxylate.

Chemical Identifiers

For unequivocal identification in databases, publications, and regulatory documents, the following identifiers are used.

| Identifier | Value |

| CAS Number | 40155-34-8 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| IUPAC Name | methyl 6-bromopyrazine-2-carboxylate |

| SMILES | COC(=O)C1=CN=CC(=N1)Br |

| InChI | InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 |

| InChIKey | LYNSTNYSMCKCSS-UHFFFAOYSA-N |

Structural Analysis

The structure of Methyl 6-bromopyrazine-2-carboxylate is characterized by a disubstituted pyrazine ring. The key features include:

-

Pyrazine Core: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is a known bioisostere of other aromatic systems and is prevalent in pharmaceuticals.

-

Methyl Carboxylate Group (-COOCH₃): Located at position 2, this electron-withdrawing group influences the electronic properties of the ring, making adjacent positions susceptible to certain reactions. It also serves as a synthetic handle that can be hydrolyzed to a carboxylic acid or converted to an amide.

-

Bromo Group (-Br): Positioned at the 6-position, the bromine atom is an excellent leaving group, rendering this site highly active for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This versatility is a primary reason for its utility in building molecular complexity.

Visualization of Molecular Structure

The 2D structure provides a clear representation of atomic connectivity.

Caption: 2D molecular structure of Methyl 6-bromopyrazine-2-carboxylate.

Physicochemical and Computed Properties

Quantitative data provides insight into the compound's behavior in various chemical and biological environments.

Molecular Weight and Mass

It is critical to distinguish between different mass values used in chemistry and mass spectrometry.

-

Molecular Weight (Molar Mass): 217.02 g/mol . This value is the weighted average of the masses of the naturally occurring isotopes of each element in the molecule.

-

Exact Mass: 215.95344 Da. This is the calculated mass using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

-

Monoisotopic Mass: 215.95344 Da. This value is identical to the exact mass and is the primary value observed in high-resolution mass spectrometry.

Key Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for predicting solubility, permeability, and reactivity.

| Property | Value | Significance |

| Density | 1.669 ± 0.06 g/cm³ | Relates mass to volume, useful for reaction setup. |

| Boiling Point | 268.6 ± 35.0 °C | Indicates volatility; relevant for purification by distillation. |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | Predicts drug transport properties. A value < 140 Ų is often associated with good cell permeability. |

| XLogP3 | 0.5 | A measure of lipophilicity. This low value suggests moderate water solubility. |

| Hydrogen Bond Acceptor Count | 4 | The two ring nitrogens and two ester oxygens can accept hydrogen bonds, influencing solubility. |

| Rotatable Bond Count | 2 | Indicates conformational flexibility, which can be important for receptor binding. |

Role in Synthetic Chemistry and Drug Discovery

The true value of Methyl 6-bromopyrazine-2-carboxylate lies in its application as a versatile synthetic intermediate.

Significance as a Strategic Building Block

This compound is not typically an end-product but rather a key component in a multi-step synthesis. Its strategic value comes from:

-

A Pre-functionalized Core: It provides the pyrazine scaffold, saving chemists the steps of forming the ring itself.

-

Orthogonal Reactivity: The bromo group is ideal for C-C or C-N bond formation via cross-coupling, while the ester group can be independently modified through hydrolysis, reduction, or amidation. This allows for sequential and controlled elaboration of the molecule.

-

Access to Privileged Scaffolds: Pyrazine derivatives are found in a wide range of approved drugs, including those for treating tuberculosis, cancer, and diabetes. Using this starting material provides a direct route to novel analogues of these important therapeutic agents. For instance, related aminopyrazine carboxylates are crucial intermediates in developing agents for neurological disorders and anti-inflammatory drugs.

Conceptual Synthetic Workflow

The diagram below illustrates a typical synthetic pathway where Methyl 6-bromopyrazine-2-carboxylate is employed to generate a hypothetical drug candidate. This workflow highlights its role in facilitating rapid analogue synthesis for structure-activity relationship (SAR) studies.

A Comprehensive Technical Guide to the Synthesis of Methyl 6-bromopyrazine-2-carboxylate

Introduction

Methyl 6-bromopyrazine-2-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug development.[1] Its structurally significant pyrazine core, functionalized with both a bromine atom and a methyl ester, offers versatile handles for further chemical modification, particularly through cross-coupling reactions.[1] This guide provides an in-depth, scientifically-grounded narrative for the synthesis of this key building block, starting from the readily available pyrazine-2-carboxylic acid.

This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, replicable protocols. The synthesis is approached as a logical two-step sequence: a regioselective electrophilic bromination followed by a classic acid-catalyzed esterification.

Overall Synthetic Strategy

The transformation of pyrazine-2-carboxylic acid into Methyl 6-bromopyrazine-2-carboxylate is efficiently achieved in two distinct synthetic operations. The strategy is designed for clarity, efficiency, and scalability.

-

Step 1: Regioselective Bromination. The pyrazine ring is first functionalized via electrophilic aromatic substitution to install a bromine atom, yielding the intermediate 6-bromopyrazine-2-carboxylic acid.

-

Step 2: Fischer Esterification. The carboxylic acid group of the brominated intermediate is then converted to a methyl ester using methanol under acidic conditions to afford the final product.

Caption: Overall two-step synthetic workflow.

Part 1: Electrophilic Bromination of Pyrazine-2-carboxylic Acid

Mechanistic Insights & Rationale

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the aromatic system significantly deactivated towards standard electrophilic substitution reactions when compared to benzene.[2][3] Direct bromination with molecular bromine (Br₂) alone is generally ineffective.

To overcome this low reactivity, highly activating conditions are required. The use of bromine in fuming sulfuric acid (oleum) generates a potent electrophilic bromine species, likely Br⁺ or a related complex, capable of attacking the deactivated ring.

The regioselectivity of the reaction is governed by the existing carboxyl substituent. The carboxylic acid group is an electron-withdrawing, meta-directing group. In the context of the pyrazine ring, it further deactivates the positions ortho (C3) and para (C5) to itself. Consequently, the electrophilic attack preferentially occurs at the C6 position, which is least deactivated, leading to the desired 6-bromo isomer. The mechanism proceeds via a classic arenium ion intermediate, where the positive charge is delocalized across the ring before a proton is eliminated to restore aromaticity.[4]

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol: Synthesis of 6-bromopyrazine-2-carboxylic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), add pyrazine-2-carboxylic acid (1.0 eq).

-

Addition of Oleum: Cool the flask in an ice-water bath. Cautiously add fuming sulfuric acid (20% SO₃, ~5-10 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

-

Bromine Addition: Once the acid is fully dissolved, add molecular bromine (Br₂, ~1.1 eq) dropwise at a rate that maintains the internal temperature below 20°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching: After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product under vacuum at 50-60°C to yield 6-bromopyrazine-2-carboxylic acid as a solid. The material can be used in the next step without further purification or can be recrystallized from water or an ethanol/water mixture if higher purity is required.

Part 2: Fischer Esterification of 6-bromopyrazine-2-carboxylic acid

Mechanistic Insights & Rationale

The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer esterification.[5] This is a reversible, equilibrium-controlled reaction.[5] The mechanism involves several key steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium toward the product side, a large excess of the alcohol (methanol) is used as the solvent.[5] This ensures a high concentration of the nucleophile and helps to shift the reaction equilibrium according to Le Châtelier's principle.

Caption: Mechanism of Fischer esterification.

Detailed Experimental Protocol: Synthesis of Methyl 6-bromopyrazine-2-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyrazine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add a large excess of methanol (20-30 volumes). While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise. A similar procedure using p-toluenesulfonic acid as the catalyst is also effective.[6]

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure Methyl 6-bromopyrazine-2-carboxylate.

Product Characterization and Data Summary

The successful synthesis of the target compound and its precursor can be confirmed by standard analytical techniques.

| Property | Pyrazine-2-carboxylic acid (Start) | 6-Bromopyrazine-2-carboxylic acid (Intermediate) | Methyl 6-bromopyrazine-2-carboxylate (Product) |

| Molecular Formula | C₅H₄N₂O₂[7] | C₅H₃BrN₂O₂ | C₆H₅BrN₂O₂[8][9] |

| Molecular Weight | 124.10 g/mol [7] | 202.01 g/mol [10] | 217.02 g/mol [8] |

| Appearance | White solid[7] | Off-white to yellow solid | White to off-white solid |

| Melting Point | 225-229 °C (dec.) | ~192-194 °C[10] | ~92-96 °C |

| Boiling Point | N/A | N/A | 268.6±35.0 °C (Predicted)[8] |

| CAS Number | 98-97-5[7] | 21190-87-4[10] | 40155-34-8[8] |

Note: Physical properties for the intermediate are based on the analogous pyridine compound, as specific data for the pyrazine derivative is sparse, but expected to be similar.

Conclusion

This guide outlines a robust and well-rationalized two-step synthesis for Methyl 6-bromopyrazine-2-carboxylate from pyrazine-2-carboxylic acid. By understanding the mechanistic principles behind the deactivation of the pyrazine ring and the equilibrium nature of esterification, chemists can effectively troubleshoot and optimize this valuable synthetic sequence. The detailed protocols provided serve as a reliable foundation for the laboratory-scale production of this important pharmaceutical intermediate.

References

- 1. Methyl 6-bromo-3-chloropyrazine-2-carboxylate [myskinrecipes.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 7. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - Methyl 6-bromopyrazine-2-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. 6-Bromopyridine-2-carboxylic acid 98 21190-87-4 [sigmaaldrich.com]

The Strategic Utility of Methyl 6-bromopyrazine-2-carboxylate in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Complex Molecule Synthesis

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical choices in chemical synthesis. Among the vast arsenal of building blocks available to the medicinal chemist, certain intermediates distinguish themselves through their versatility, reliability, and strategic importance. Methyl 6-bromopyrazine-2-carboxylate stands as a prime example of such a pivotal molecule. Its unique electronic and structural features make it an exceptionally valuable scaffold for the construction of complex, nitrogen-rich heterocyclic compounds that are prevalent in modern pharmacophores. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this intermediate, moving beyond a mere recitation of facts to provide a deeper understanding of its application, reactivity, and the causal logic behind its successful implementation in pharmaceutical synthesis.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a key intermediate begins with its fundamental properties and safety considerations.

Table 1: Physicochemical Properties of Methyl 6-bromopyrazine-2-carboxylate [1]

| Property | Value |

| CAS Number | 40155-34-8[1][2] |

| Molecular Formula | C₆H₅BrN₂O₂[1] |

| Molecular Weight | 217.02 g/mol [2] |

| Appearance | Solid |

| Melting Point | Not specified |

| Boiling Point | 268.6 ± 35.0 °C at 760 Torr[1] |

| Density | 1.669 ± 0.06 g/cm³[1] |

| Flash Point | 116.3 ± 25.9 °C[1] |

| Refractive Index | 1.558[1] |

| Purity | Typically ≥ 98%[2] |

Safety and Handling:

Methyl 6-bromopyrazine-2-carboxylate is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of Methyl 6-bromopyrazine-2-carboxylate: A Proposed Pathway

While often commercially available for research purposes, understanding the synthesis of Methyl 6-bromopyrazine-2-carboxylate is crucial for process development and cost-effective scale-up. A plausible and efficient synthetic route starts from the readily available 2-aminopyrazine.

Figure 1: Proposed synthetic pathway for Methyl 6-bromopyrazine-2-carboxylate.

Detailed Experimental Protocol (Proposed):

This protocol is a composite of established methods for similar transformations and serves as a robust starting point for optimization.

Step 1: Bromination of 2-Aminopyrazine

-

Rationale: Direct bromination of 2-aminopyrazine is achieved using a brominating agent like N-bromosuccinimide (NBS). The use of microwave irradiation can significantly accelerate the reaction.[3]

-

Procedure:

-

To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq).

-

The reaction mixture is subjected to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-5-bromopyrazine.

-

Step 2: Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic method to convert an amino group on an aromatic ring to a nitrile.

-

Procedure:

-

2-Amino-5-bromopyrazine (1.0 eq) is diazotized with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C).

-

The resulting diazonium salt is then added to a solution of copper(I) cyanide and potassium cyanide.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The product, 5-bromopyrazine-2-carbonitrile, is extracted and purified.

-

Step 3: Hydrolysis of the Nitrile

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Procedure:

-

5-Bromopyrazine-2-carbonitrile is refluxed in an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

-

After the reaction is complete, the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate 5-bromopyrazine-2-carboxylic acid.

-

The solid is collected by filtration and dried.

-

Step 4: Esterification

-

Rationale: The final step is a standard Fischer esterification of the carboxylic acid.

-

Procedure:

-

5-Bromopyrazine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added.

-

The mixture is refluxed until the reaction is complete.

-

The solvent is removed, and the residue is worked up to isolate Methyl 6-bromopyrazine-2-carboxylate. Purification can be achieved by recrystallization or column chromatography.

-

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic power of Methyl 6-bromopyrazine-2-carboxylate lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the presence of the bromine atom at a reactive position make it an ideal substrate for these transformations.

Figure 2: Key cross-coupling reactions of Methyl 6-bromopyrazine-2-carboxylate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

General Protocol for Suzuki-Miyaura Coupling:

-

Rationale: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyrazine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 6-bromopyrazine-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[4]

-

Example: Synthesis of Methyl 6-(4-methoxyphenyl)pyrazine-2-carboxylate

| Reagent | Molar Eq. |

| Methyl 6-bromopyrazine-2-carboxylate | 1.0 |

| 4-Methoxyphenylboronic acid | 1.2 |

| Pd(dppf)Cl₂ | 0.05 |

| K₂CO₃ | 2.0 |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Time | 12 h |

| Yield | ~85% (representative) |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

-

Rationale: This reaction is invaluable for introducing alkynyl functionalities, which can be further elaborated or are themselves part of the final pharmacophore. The reaction is co-catalyzed by palladium and copper salts.

-

Procedure:

-

To a degassed solution of Methyl 6-bromopyrazine-2-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up involves filtration to remove the amine salt, followed by extraction and purification of the product.[5][6]

-

Example: Synthesis of Methyl 6-(phenylethynyl)pyrazine-2-carboxylate

| Reagent | Molar Eq. |

| Methyl 6-bromopyrazine-2-carboxylate | 1.0 |

| Phenylacetylene | 1.2 |

| PdCl₂(PPh₃)₂ | 0.03 |

| CuI | 0.05 |

| Triethylamine | 2.0 |

| Solvent | THF |

| Temperature | 60 °C |

| Time | 8 h |

| Yield | ~90% (representative) |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

General Protocol for Buchwald-Hartwig Amination:

-

Rationale: This reaction enables the introduction of a diverse range of primary and secondary amines, which are common functional groups in many pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often key to success.[7][8][9]

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine Methyl 6-bromopyrazine-2-carboxylate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and monitor its progress.

-

After completion, the reaction is cooled, filtered, and the product is isolated by extraction and purification.

-

Example: Synthesis of Methyl 6-morpholinopyrazine-2-carboxylate

| Reagent | Molar Eq. |

| Methyl 6-bromopyrazine-2-carboxylate | 1.0 |

| Morpholine | 1.5 |

| Pd(OAc)₂ | 0.02 |

| BINAP | 0.03 |

| Cs₂CO₃ | 1.5 |

| Solvent | Toluene |

| Temperature | 100 °C |

| Time | 16 h |

| Yield | ~80% (representative) |

Applications in Pharmaceutical Synthesis: Case Studies

The true measure of an intermediate's value is its successful application in the synthesis of bioactive molecules.

Favipiravir: A Broad-Spectrum Antiviral

Methyl 6-bromopyrazine-2-carboxylate is a known intermediate in some synthetic routes to Favipiravir, a broad-spectrum antiviral agent. Although not the most common route, it highlights the utility of this intermediate in accessing highly functionalized pyrazine cores.

Kinase Inhibitors: Targeting Cellular Signaling

The pyrazine scaffold is a common feature in many kinase inhibitors. Methyl 6-bromopyrazine-2-carboxylate serves as a versatile starting point for the synthesis of these molecules, allowing for the strategic introduction of various substituents to modulate potency and selectivity. For instance, the 6-position can be functionalized via Suzuki or Buchwald-Hartwig reactions to introduce moieties that interact with the hinge region of the kinase, while the carboxylate can be converted to an amide to interact with other key residues in the active site.[10] Many Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated for neurodegenerative diseases and diabetes, feature a substituted pyrazine core that can be accessed from this intermediate.[10][11][12]

Other Therapeutic Areas

The versatility of Methyl 6-bromopyrazine-2-carboxylate extends to other therapeutic areas. Its derivatives are being explored as potential treatments for neurological disorders and as novel antiviral and agrochemical agents.[5][13][14]

Conclusion: A Strategic Asset in the Chemist's Toolbox

Methyl 6-bromopyrazine-2-carboxylate is more than just a chemical intermediate; it is a strategic asset in the design and execution of complex synthetic campaigns. Its predictable reactivity in key cross-coupling reactions, coupled with the pharmaceutical relevance of the pyrazine core, ensures its continued importance in drug discovery and development. By understanding the nuances of its synthesis and application, researchers can unlock its full potential to accelerate the development of the next generation of therapeutics.

References

-

Appretech Scientific Limited. methyl 6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

-

Appretech Scientific Limited. methyl 6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.

- Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6594-6671.

-

ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles. Retrieved from [Link]

-

PubMed. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Sciforum. (n.d.). Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]

-

PubMed Central. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2018). Glycogen synthase kinase-3 and its inhibitors: Potential target for various therapeutic conditions. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Retrieved from [Link]

- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

- 1. echemi.com [echemi.com]

- 2. appretech.com [appretech.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cssp.chemspider.com [cssp.chemspider.com]

- 10. Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycogen synthase kinase-3 and its inhibitors: Potential target for various therapeutic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. FCKeditor - Resources Browser [midyear.aza.org]

The Strategic Role of Methyl 6-bromopyrazine-2-carboxylate in the Synthesis of Advanced Agrochemicals

A Technical Guide for Researchers and Development Scientists

Abstract

Methyl 6-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom and a versatile methyl ester group on a pyrazine core, offers a strategic entry point for the construction of complex fungicidal and herbicidal molecules. This technical guide elucidates the significance of this compound, focusing on its application in the synthesis of pyrazine carboxamide fungicides, a class of highly effective succinate dehydrogenase inhibitors (SDHI). We will explore the chemical logic behind its use, provide a detailed synthetic pathway to a key trifluoromethylpyrazine intermediate, and present a comprehensive experimental protocol.

Introduction: The Pyrazine Scaffold in Agrochemical Discovery

The pyrazine ring is a privileged scaffold in medicinal and agricultural chemistry. Its electron-deficient nature and ability to participate in various chemical transformations make it an attractive core for designing bioactive molecules. In the realm of agrochemicals, pyrazine derivatives have been successfully developed as herbicides and fungicides.[1][2] The introduction of specific substituents onto the pyrazine ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.

Methyl 6-bromopyrazine-2-carboxylate serves as a highly valuable starting material in this context. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The methyl ester at the 2-position provides a convenient handle for conversion into the corresponding carboxylic acid, acid chloride, and ultimately, the carboxamide functionality that is crucial for the biological activity of many modern agrochemicals.

The Rise of Pyrazine Carboxamide Fungicides

A prominent class of agrochemicals derived from pyrazine precursors are the pyrazine carboxamide fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi. By blocking this enzyme, SDHIs effectively halt energy production in the fungal cell, leading to its death.

One such advanced fungicide is Pyraziflumid , which features a 3-(trifluoromethyl)pyrazine-2-carboxamide core. This chemical series has demonstrated high fungicidal activity against a broad spectrum of plant diseases.[3] The synthesis of these complex molecules relies on the availability of key pyrazine-based intermediates.

Synthetic Utility of Methyl 6-bromopyrazine-2-carboxylate: A Gateway to Trifluoromethylpyrazine Intermediates

While various synthetic routes to pyrazine-based agrochemicals exist, the strategic use of Methyl 6-bromopyrazine-2-carboxylate offers a logical and efficient pathway to key intermediates required for the synthesis of fungicides like Pyraziflumid. The core transformation involves the replacement of the bromine atom with a trifluoromethyl group, a common bioisostere in modern drug and agrochemical design that can enhance metabolic stability and binding affinity.

The following section outlines a plausible and scientifically grounded synthetic pathway from Methyl 6-bromopyrazine-2-carboxylate to a key trifluoromethylpyrazine intermediate.

Proposed Synthetic Pathway

The conversion of Methyl 6-bromopyrazine-2-carboxylate to Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a key step. This can be achieved through a trifluoromethylation reaction, a well-established transformation in organic chemistry.

Caption: Proposed synthetic pathway from Methyl 6-bromopyrazine-2-carboxylate to a pyrazine carboxamide fungicide.

Experimental Protocol: Synthesis of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate

This section provides a detailed, step-by-step methodology for the trifluoromethylation of Methyl 6-bromopyrazine-2-carboxylate. This protocol is based on established literature procedures for similar transformations and serves as a practical guide for researchers.

Objective: To synthesize Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate from Methyl 6-bromopyrazine-2-carboxylate.

Materials:

-

Methyl 6-bromopyrazine-2-carboxylate

-

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent)

-

Potassium fluoride (KF) or Cesium fluoride (CsF) (catalyst)

-

Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add Methyl 6-bromopyrazine-2-carboxylate (1.0 eq) and the fluoride catalyst (e.g., KF, 0.1-0.2 eq).

-

Solvent Addition: Add dry DMF or THF to the flask to dissolve the starting materials.

-

Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Addition of Trifluoromethylating Agent: Slowly add Trifluoromethyltrimethylsilane (TMSCF3, 1.5-2.0 eq) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically between 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate.

Data Presentation:

| Entry | Starting Material | Trifluoromethylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 6-bromopyrazine-2-carboxylate | TMSCF3 | KF | DMF | 80 | 12 | Expected >70% |

| 2 | Methyl 6-bromopyrazine-2-carboxylate | TMSCF3 | CsF | THF | 65 | 18 | Expected >75% |

Note: The yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Subsequent Transformations to the Final Agrochemical

Following the successful synthesis of the key intermediate, Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate, the path to the final pyrazine carboxamide fungicide involves two standard transformations:

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic (e.g., NaOH, KOH) or acidic conditions.

-

Amidation: The resulting carboxylic acid is then converted to the corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) and subsequently reacted with the desired amine to form the final amide product.[4][5]

Sources

The Alchemist's Heterocycle: A Technical Guide to Methyl 6-bromopyrazine-2-carboxylate in Modern Drug Discovery

Foreword: The Unseen Power of the Pyrazine Core

In the intricate tapestry of medicinal chemistry, nitrogen-containing heterocycles are the vibrant threads from which countless therapeutic agents are woven. Among these, the pyrazine ring—a deceptively simple 1,4-diazine—holds a place of particular distinction. Its unique electronic properties, including its electron-deficient nature and capacity for hydrogen bonding, make it a privileged scaffold in modern drug design. Molecules incorporating the pyrazine core are known for their roles as kinase inhibitors, antibacterial agents, and other critical therapeutics.

This guide focuses on a particularly versatile and powerful building block: Methyl 6-bromopyrazine-2-carboxylate . The strategic placement of a bromine atom, a methyl ester, and the ring nitrogens creates a molecule primed for sophisticated chemical transformations. The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester provides a point for further functionalization or can act as a key binding element in a target protein. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven insights into its application.

Physicochemical Profile and Reactivity Considerations

Methyl 6-bromopyrazine-2-carboxylate (CAS No: 40155-34-8) is a stable, solid compound that serves as a cornerstone for introducing the pyrazine moiety into complex molecular architectures.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂[1] |

| Molecular Weight | 217.02 g/mol [1] |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 92-96 °C |

The reactivity of this building block is dominated by the interplay of its functional groups. The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, rendering the ring electron-deficient. This electronic pull enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond highly susceptible to oxidative addition by a low-valent palladium(0) species. This is the critical initiation step for a host of cross-coupling reactions, making it an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The C-Br bond is generally more reactive in such transformations than a corresponding C-Cl bond due to its lower bond dissociation energy, allowing for milder reaction conditions.[2]

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The true power of Methyl 6-bromopyrazine-2-carboxylate is unlocked through palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in medicinal chemistry for its broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters. It enables the direct connection of the pyrazine core to other aryl or heteroaryl fragments, a common strategy in the design of kinase inhibitors and other targeted therapies.

Expert Insight: The choice of catalyst, base, and solvent is critical and substrate-dependent. For an electron-deficient heterocycle like our pyrazine building block, a sufficiently electron-rich phosphine ligand is required to promote the key oxidative addition step. The base plays a crucial role in the transmetalation step, activating the boronic acid partner.

Below is a comparative summary of successful Suzuki coupling conditions reported in the synthesis of advanced pharmaceutical intermediates.

| Parameter | Condition A (JAK2 Inhibitors)[3] | Condition B (Kallikrein Inhibitors)[1][4] |

| Palladium Source | Pd(dppf)Cl₂ (10 mol%) | Pd(dtbpf)Cl₂ (5 mol%) |

| Ligand | dppf (in complex) | dtbpf (in complex) |

| Base | Cs₂CO₃ (2.0 equiv.) | KF (3.0 equiv.) |

| Solvent | DMF | Dioxane / H₂O (6:1) |

| Temperature | 60 °C | 120 °C |

| Coupling Partner | Phenylboronic Acid | Dioxaborolane |

Causality Analysis:

-

Catalyst Choice: Both dppf (1,1'-bis(diphenylphosphino)ferrocene) and dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) are excellent ligands for coupling electron-deficient halides. The bulkier and more electron-donating dtbpf ligand in Condition B can often lead to faster reaction rates and allow for the coupling of more challenging substrates, which may be why a higher temperature is tolerated.

-

Base and Solvent: Condition A uses the strong, soluble base cesium carbonate in an anhydrous polar aprotic solvent (DMF). This is a very common and effective combination. Condition B employs potassium fluoride in an aqueous dioxane system. KF is a milder base, and the presence of water can sometimes accelerate the catalytic cycle, but it also necessitates a higher temperature. The choice often depends on the stability of other functional groups on the coupling partners.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol (based on Condition A) [3]

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 6-bromopyrazine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and cesium carbonate (2.0 equiv.).

-

Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting bromide.

-

Degassing: Sparge the resulting suspension with nitrogen or argon gas for 20 minutes while stirring vigorously.

-

Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.10 equiv.).

-

Reaction: Place the flask in a preheated oil bath at 60 °C and stir.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Sonogashira Coupling: Accessing Alkynylated Pyrazines